(2R,4S)-Isopropyl 5-([1,1'-biphenyl]-4-yl)-4-(4-isopropoxy-4-oxobutanamido)-2-methylpentanoate is a complex organic compound with significant implications in pharmaceutical chemistry. Its molecular formula is and it has a molecular weight of approximately 407.50 g/mol. This compound is classified as an amide due to the presence of the amide functional group in its structure, which is notable for its role in various biological activities and chemical reactions.
The synthesis of (2R,4S)-Isopropyl 5-([1,1'-biphenyl]-4-yl)-4-(4-isopropoxy-4-oxobutanamido)-2-methylpentanoate typically involves several steps, including the formation of the biphenyl moiety and the introduction of the isopropoxy and oxobutanamide groups.
For example, a typical synthetic pathway may involve:
The molecular structure of (2R,4S)-Isopropyl 5-([1,1'-biphenyl]-4-yl)-4-(4-isopropoxy-4-oxobutanamido)-2-methylpentanoate can be represented using various chemical notation systems:
CC(C)OC(=O)[C@H](C)C[C@@H](Cc1ccc(cc1)c2ccccc2)N3C(=O)CCC3=OInChI=1S/C25H29NO4/c1-17(2)30-25(29)18(3)15-22(26-23(27)13-14-24(26)28)16-19-9-11-21(12-10-19)20-7-5-4-6-8-20/h4-12,17-18,22H,13-16H2,1-3H3/t18-,22+/m1/s1This structure reveals a complex arrangement of chiral centers and functional groups that contribute to its biological activity.
The compound can participate in various chemical reactions due to its functional groups:
These reactions highlight the versatility of the compound in synthetic organic chemistry.
The mechanism of action for compounds like (2R,4S)-Isopropyl 5-([1,1'-biphenyl]-4-yl)-4-(4-isopropoxy-4-oxobutanamido)-2-methylpentanoate often relates to their pharmacological properties:
Quantitative data regarding binding affinities or inhibition constants would typically be derived from biochemical assays.
Relevant analyses include spectroscopic methods (NMR, IR) to confirm structure and purity.
The applications of (2R,4S)-Isopropyl 5-([1,1'-biphenyl]-4-yl)-4-(4-isopropoxy-4-oxobutanamido)-2-methylpentanoate are primarily rooted in medicinal chemistry:
This compound exemplifies the intricate relationship between chemical structure and biological function, underscoring its significance in drug discovery and development processes.
CAS No.: 1180-25-2
CAS No.: 5809-08-5
CAS No.: 193-98-6
CAS No.: 73545-11-6
CAS No.: 194-03-6